4-(5-Bromo-2-chlorobenzyl)phenol
Description
4-(5-Bromo-2-chlorobenzyl)phenol (CAS: 864070-18-8; molecular formula: C₁₃H₁₀BrClO; molecular weight: 297.58 g/mol) is a halogenated phenolic compound featuring a benzyl substituent with bromo and chloro groups at the 5- and 2-positions, respectively. Its primary application lies in the pharmaceutical industry as an intermediate or impurity in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as Dapagliflozin Impurity 39 and Empagliflozin . The compound’s structure combines a phenol group with a halogenated benzyl moiety, which influences its physicochemical properties and reactivity.
Properties
IUPAC Name |
4-[(5-bromo-2-chlorophenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8,16H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQCYSDEAYXXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726338 | |
| Record name | 4-[(5-Bromo-2-chlorophenyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864070-18-8 | |
| Record name | 4-[(5-Bromo-2-chlorophenyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Demethylation of 5-Bromo-2-chloro-4'-methoxydiphenylmethane
One of the most reported and efficient methods to prepare this compound is by demethylating 5-bromo-2-chloro-4'-methoxydiphenylmethane using hydrobromic acid in glacial acetic acid as the demethylating agent.
- Procedure:
The methoxy-substituted diphenylmethane derivative is treated with hydrobromic acid (HBr) in glacial acetic acid under controlled temperature conditions. This cleaves the methyl ether group, yielding the free phenol. - Reaction Conditions:
Typically performed at low to moderate temperatures with stirring for several hours to ensure complete demethylation. - Outcome:
High yields of the phenol product with minimal side reactions. - Reference: Benchchem data and corroborated literature sources.
Synthesis via Friedel-Crafts Acylation and Subsequent Reduction
Another indirect approach involves:
- Step 1: Preparation of 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid by reaction with thionyl chloride (SOCl2) under reflux with catalytic DMF.
- Step 2: Friedel-Crafts acylation of phenolic or phenetole derivatives with the benzoyl chloride intermediate in the presence of aluminum trichloride (AlCl3) supported on silica gel under vacuum and low temperature conditions to yield 5-bromo-2-chloro-4'-substituted benzophenone derivatives.
Step 3: Reduction of the benzophenone intermediate to the corresponding diphenylmethane derivative, which can then be demethylated to yield the target phenol.
-
- Molar ratio of 5-bromo-2-chlorobenzoic acid to thionyl chloride: 1:2–5
- Reflux time: 2–4 hours
- Use of dichloromethane as solvent for acylation
- Vacuum conditions (~ -0.05 MPa) and low temperature (-20 to -30 °C) for Friedel-Crafts step
- Workup includes washing with sodium bicarbonate and water, solvent evaporation, and recrystallization from ethanol-water mixtures.
Yields:
Reported yields for benzophenone derivatives exceed 90% with high purity (HPLC purity ~99%).
Direct Demethylation Using Boron Tribromide (BBr3)
A more recent and efficient method involves:
- Starting Material: 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene or related ether derivatives.
- Demethylation Agent: Boron tribromide (BBr3) in dichloromethane at low temperature (-78 °C) gradually warmed to 0 °C.
- Procedure:
The ether compound is dissolved in dichloromethane under nitrogen atmosphere, cooled, and treated slowly with BBr3 solution. The reaction is monitored by TLC until completion. Quenching is done with ice water, followed by extraction, washing, drying, and purification by column chromatography. - Yield:
High isolated yield (~95%) of this compound as a white solid. - Reference: Experimental data from a recent study.
Data Table Summarizing Preparation Methods
| Method No. | Starting Material | Key Reagents & Conditions | Reaction Type | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|
| 1 | 5-Bromo-2-chloro-4'-methoxydiphenylmethane | Hydrobromic acid, glacial acetic acid, reflux | Demethylation | High (~90) | Not specified | Classical demethylation method |
| 2 | 5-Bromo-2-chlorobenzoic acid | Thionyl chloride, DMF, AlCl3/silica gel, phenetole, vacuum, low temp | Friedel-Crafts acylation + reduction + demethylation | >90 | ~99 | Multi-step, high purity benzophenone intermediate |
| 3 | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Boron tribromide in DCM, -78 °C to 0 °C | Demethylation | 95 | Not specified | Efficient, mild conditions |
Analytical and Research Findings
Purity and Characterization:
The final product is typically purified by recrystallization or column chromatography. Purity is confirmed by HPLC, NMR (1H and 13C), and mass spectrometry. For example, 1H NMR signals confirm the phenolic proton at ~9.3 ppm, consistent with literature.Reaction Monitoring:
Thin-layer chromatography (TLC) is used to monitor reaction progress, especially for demethylation steps.Yield Optimization:
Reaction parameters such as molar ratios, temperature, and reaction time are critical for maximizing yield and purity. For example, controlling vacuum and temperature in Friedel-Crafts acylation improves selectivity and yield.
Summary and Recommendations
- The demethylation of methoxy precursors using hydrobromic acid or boron tribromide is the most straightforward and high-yielding route to this compound.
- The Friedel-Crafts acylation route is valuable when starting from 5-bromo-2-chlorobenzoic acid and allows access to related benzophenone intermediates for further functionalization.
- Careful control of reaction conditions and purification steps ensures high purity and reproducibility, essential for pharmaceutical applications.
This detailed synthesis overview provides a professional and authoritative foundation for preparing this compound, supporting research and industrial scale-up efforts.
Chemical Reactions Analysis
4-(5-Bromo-2-chlorobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
4-(5-Bromo-2-chlorobenzyl)phenol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including:
- Oxidation : Can be oxidized to form quinones.
- Reduction : Capable of undergoing reduction to yield less oxidized derivatives.
- Substitution Reactions : Participates in nucleophilic substitution reactions where bromine or chlorine can be replaced by other nucleophiles.
Pharmaceutical Development
This compound is notably utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating diabetes. For instance, it plays a role in the production of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are essential for managing glucose levels in diabetic patients .
Biological Research
In biological studies, this compound is employed as a tool to investigate biochemical pathways and interactions. Its ability to inhibit specific enzymes makes it valuable for studying metabolic processes related to glucose reabsorption and other physiological functions .
Industrial Applications
The compound is also used in the production of specialty chemicals and materials, contributing to various industrial processes due to its reactivity and functional properties .
Case Study 1: Synthesis of SGLT2 Inhibitors
A study focused on synthesizing a new class of SGLT2 inhibitors highlighted the use of this compound as a key intermediate. The research demonstrated that modifying the phenolic structure could enhance the efficacy and selectivity of these inhibitors against glucose reabsorption in renal tissues.
Case Study 2: Biochemical Pathway Analysis
Research involving this compound aimed at elucidating its role in inhibiting specific cytochrome P450 enzymes (CYP1A2 and CYP2C19). The findings suggested that it could serve as a potential lead compound for developing drugs targeting metabolic syndromes associated with diabetes and cardiovascular diseases .
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-chlorobenzyl)phenol involves its interaction with specific molecular targets. In the context of its use in pharmaceuticals, it acts as an intermediate in the synthesis of drugs that inhibit sodium-glucose co-transporter 2 (SGLT2), which is involved in glucose reabsorption in the kidneys . This inhibition helps in lowering blood glucose levels in patients with type 2 diabetes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Halogenated Phenols
4-Bromo-2-chloro-5-methylphenol (CAS: 319473-24-0)
- Molecular Formula : C₇H₆BrClO
- Molecular Weight : 221.48 g/mol
- Key Differences :
5-Bromo-2-chloro-4-fluorophenol
- Molecular Formula : C₆H₃BrClFO
- Smaller molecular weight (227.45 g/mol) compared to the target compound .
- Reactivity : Increased acidity due to electron-withdrawing fluorine.
Benzyl-Substituted Analogs
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS: 461432-23-5)
- Molecular Formula : C₁₅H₁₃BrClO
- Similarity Score : 0.81 (structural similarity to target compound) .
- Key Differences: Ethoxy group replaces the phenol, reducing acidity (pKa ~10 vs. ~9.95 for phenol). Higher lipophilicity due to the ethoxy substituent.
- Applications : Likely used in materials science or as a synthetic intermediate.
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS: 461432-22-4)
Heterocyclic Derivatives
5-Bromo-2-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol (CAS: 1202028-77-0)
- Molecular Formula : C₁₅H₁₀BrClN₂O
- Key Differences: Incorporates a pyrazole ring, introducing nitrogen atoms and planar geometry.
- Applications : Possible use in agrochemicals or as a ligand in coordination chemistry.
Physicochemical and Functional Comparisons
Structural and Electronic Properties
| Property | 4-(5-Bromo-2-chlorobenzyl)phenol | 4-Bromo-2-chloro-5-methylphenol | 5-Bromo-2-chloro-4-fluorophenol |
|---|---|---|---|
| Molecular Weight (g/mol) | 297.58 | 221.48 | 227.45 |
| Key Substituents | Benzyl, Br, Cl | Methyl, Br, Cl | F, Br, Cl |
| Acidity (pKa) | ~9.95 (phenolic OH) | ~8.05 | ~8.2 (fluorine effect) |
| LogP (Predicted) | ~4.2 | ~3.1 | ~3.5 |
Pharmaceutical Relevance
- This compound: Critical intermediate in SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) .
Biological Activity
4-(5-Bromo-2-chlorobenzyl)phenol, with the CAS number 864070-18-8, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₀BrClO
- Molecular Weight : 297.58 g/mol
- Purity : Typically specified for research applications
- Storage Conditions : Inert atmosphere at room temperature
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound exhibits potential antimicrobial and anticancer properties, likely due to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial effects against a range of pathogens. A study published in the Journal of Antimicrobial Chemotherapy highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study published in Cancer Letters reported that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, by disrupting cell cycle progression.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method, revealing an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Case Study 2: Anticancer Activity
A series of experiments conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be approximately 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating promising anticancer activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 4-Bromophenol | Structure | Antimicrobial |
| Chlorobenzene | Structure | Limited biological activity |
Q & A
Q. Table 1: Key Intermediates
| Intermediate | CAS RN | Purity | Role in Synthesis |
|---|---|---|---|
| 4-Bromo-2-chlorophenylacetic acid | 916516-89-7 | >97.0% | Benzyl group precursor |
| 2-Bromo-4-chlorophenylacetonitrile | 52864-54-7 | >97.0% | Nitrile intermediate |
Basic: How is the structure of this compound elucidated using spectroscopic and crystallographic methods?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement to resolve bond angles and torsional strain in the benzyl-phenol linkage. Anomalous dispersion from Br/Cl aids in phase determination .
- 2D NMR (COSY, HSQC) : Correlate aromatic protons (e.g., coupling constants J = 8–10 Hz for ortho-substituted halogens) .
- IR Spectroscopy : Identify O–H stretches (~3200 cm⁻¹) and C–Br/C–Cl vibrations (550–750 cm⁻¹) .
Advanced: How do bromo and chloro substituents influence the electronic and steric properties of the compound?
Methodological Answer:
- Electron-Withdrawing Effects : Bromine (σₚ = 0.23) and chlorine (σₚ = 0.11) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitution.
- Steric Effects : The 2-chloro substituent creates torsional hindrance in the benzyl group, as shown in SC-XRD data (C–C–C angles ~120°) .
- Comparative Studies : Use analogs like 2-Bromo-4-chlorophenol (CAS 695-96-5) to benchmark substituent effects on solubility and pKa .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural analysis?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NMR (for connectivity) with SC-XRD (for absolute configuration). Discrepancies in NOESY vs. XRD data may indicate dynamic conformers .
- DFT Calculations : Optimize geometries using Gaussian or ORCA to predict NMR shifts (RMSD < 0.3 ppm validates assignments) .
- Controlled Degradation Studies : Hydrolyze the compound under acidic/alkaline conditions to identify labile groups causing spectral anomalies .
Basic: What analytical methods are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-UV/FLD : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water = 70:30, 1 mL/min). Detection at λ = 254 nm (Br/Cl absorption) .
- Folin-Ciocalteu Assay : Quantify phenolic content via colorimetric reaction (λ = 750 nm). Validate against LC-MS to avoid interference from reducing agents .
Q. Table 2: Method Validation Parameters
| Parameter | Acceptable Criteria |
|---|---|
| Linearity (R²) | ≥0.999 |
| LOD | ≤0.1 µg/mL |
| Recovery (%) | 95–105 |
Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT-Based Frontier Orbital Analysis : Calculate HOMO/LUMO energies (e.g., using B3LYP/6-311+G(d,p)) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) Simulations : Model interactions with transition metals (e.g., Pd in cross-coupling) to optimize catalytic conditions .
- Docking Studies : Assess binding affinity to biological targets (e.g., SGLT2 for empagliflozin analogs) using AutoDock Vina .
Advanced: What strategies mitigate side reactions during the synthesis of halogenated phenolic compounds?
Methodological Answer:
- Protection/Deprotection : Use silyl ethers (e.g., TMSCl) to shield the phenolic –OH group during halogenation .
- Low-Temperature Conditions : Perform reactions at –20°C to suppress polyhalogenation .
- Catalytic Optimization : Employ Pd(OAc)₂/XPhos for selective Suzuki couplings, minimizing dehalogenation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
